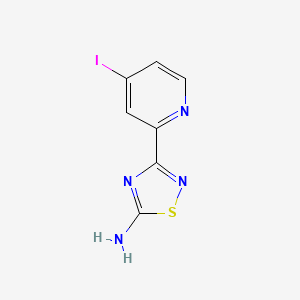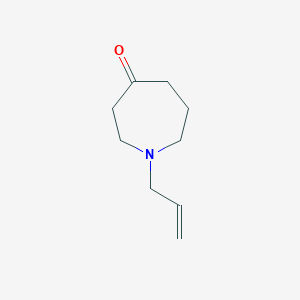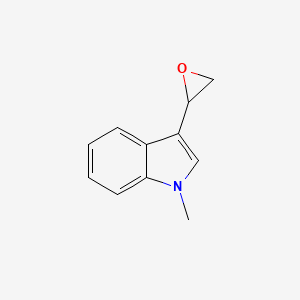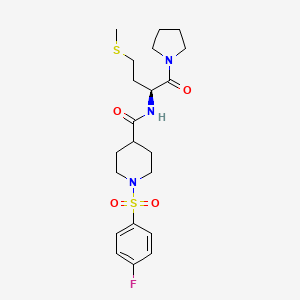acetyl}serine](/img/structure/B12638410.png)
N-{[(carboxymethyl)amino](oxo)acetyl}serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(Carboxymethyl)aminoacetyl}serine is a complex organic compound with the molecular formula C7H10N2O7 This compound is characterized by its unique structure, which includes a serine backbone modified with carboxymethyl and oxoacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(carboxymethyl)aminoacetyl}serine typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl), which facilitates the conversion of carboxylic acids to their corresponding amides .
Industrial Production Methods
Industrial production of N-{(carboxymethyl)aminoacetyl}serine may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
N-{(Carboxymethyl)aminoacetyl}serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-{(carboxymethyl)aminoacetyl}serine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products
The major products formed from the reactions of N-{(carboxymethyl)aminoacetyl}serine depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-{(Carboxymethyl)aminoacetyl}serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-{(carboxymethyl)aminoacetyl}serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor or activator of serine proteases by binding to the active site and modulating enzyme activity . The pathways involved in its mechanism of action include enzyme catalysis and signal transduction, which are critical for its biological effects.
類似化合物との比較
N-{(Carboxymethyl)aminoacetyl}serine can be compared with other similar compounds, such as:
N-acetylserine: A simpler derivative with an acetyl group instead of the carboxymethyl and oxoacetyl groups.
O-acetylserine: Another derivative with an acetyl group attached to the oxygen atom of serine.
N,O-diacetylserine: A compound with both N- and O-acetyl groups, similar to N-{(carboxymethyl)aminoacetyl}serine but with different functional groups.
The uniqueness of N-{(carboxymethyl)aminoacetyl}serine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10N2O7 |
|---|---|
分子量 |
234.16 g/mol |
IUPAC名 |
2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10N2O7/c10-2-3(7(15)16)9-6(14)5(13)8-1-4(11)12/h3,10H,1-2H2,(H,8,13)(H,9,14)(H,11,12)(H,15,16) |
InChIキー |
USSGVMDFOPENJO-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)NC(=O)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)

![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)



![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)

![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
